4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxazole ring, an azetidine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe trifluoromethyl group is often introduced using a trifluoromethylation reagent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This often includes the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and efficient process .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)14-5-10(3-4-20-14)24-11-7-22(8-11)15(23)12-6-13(25-21-12)9-1-2-9/h3-6,9,11H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZPINFBHFNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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